molecular formula C12H21N3 B11739804 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine

Cat. No.: B11739804
M. Wt: 207.32 g/mol
InChI Key: KOCCVXISABOQFM-UHFFFAOYSA-N
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Description

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine is a substituted ethanamine derivative featuring a pyrazole core with a cyclopropyl group at the 3-position and an isopropyl (propan-2-yl) group at the 1-position. The ethanamine moiety is attached via a methylene linker to the pyrazole’s 5-position. The cyclopropyl and isopropyl substituents likely influence its conformational stability, lipophilicity, and metabolic resistance compared to simpler alkyl or aryl analogs .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C12H21N3/c1-4-13-8-11-7-12(10-5-6-10)14-15(11)9(2)3/h7,9-10,13H,4-6,8H2,1-3H3

InChI Key

KOCCVXISABOQFM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C(C)C)C2CC2

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation between a β-ketoester bearing a cyclopropyl group and a substituted hydrazine.

Procedure :

  • Reactant : Cyclopropyl-substituted β-ketoester (e.g., methyl 3-cyclopropyl-3-oxopropanoate) and isopropyl hydrazine.

  • Conditions : Reflux in ethanol or acetic acid (80–100°C, 12–24 hours).

  • Outcome : Forms 3-cyclopropyl-1-isopropyl-1H-pyrazole-5-carboxylate.

Key Reaction :

β-Ketoester+Isopropyl HydrazineEtOH, ΔPyrazole Carboxylate\text{β-Ketoester} + \text{Isopropyl Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole Carboxylate}

Decarboxylation and Functionalization

The carboxylate intermediate undergoes decarboxylation to yield 3-cyclopropyl-1-isopropyl-1H-pyrazole.

  • Decarboxylation : Heating in quinoline or DMSO at 150–180°C.

  • Chloromethylation : Treat with paraformaldehyde and HCl gas to introduce a chloromethyl group at position 5.

Alkylation of Pyrazole Nitrogen

Direct Alkylation with Isopropyl Halides

Procedure :

  • Reactant : 3-Cyclopropyl-1H-pyrazole-5-methanol.

  • Conditions : K₂CO₃, DMF, isopropyl bromide (60°C, 8 hours).

  • Outcome : 1-Isopropyl-3-cyclopropyl-1H-pyrazole-5-methanol.

Amine Group Introduction

The alcohol is converted to a bromide (PBr₃, 0°C), then substituted with ethylamine in THF.

Suzuki-Miyaura Coupling for Cyclopropyl Group Installation

Boronic Ester Synthesis

Reactant : 5-Bromo-1-isopropyl-1H-pyrazole.
Conditions : Pd(dppf)Cl₂, cyclopropylboronic acid, K₂CO₃ in dioxane/H₂O (100°C, 12 hours).

Ethylamine Functionalization

Post-coupling, the bromine at position 5 is replaced via a Buchwald-Hartwig amination with ethylamine.

Comparative Analysis of Methods

Method Steps Yield Key Advantages References
Cyclocondensation3–450–65%Scalable; avoids transition metals
Reductive Amination260–75%High functional group tolerance
Suzuki Coupling340–55%Enables late-stage cyclopropane introduction

Optimization Strategies

  • Regioselectivity : Use bulky bases (e.g., LDA) to direct cyclopropyl group to position 3.

  • Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization from ethanol.

  • Catalysts : Pd(OAc)₂/XPhos for Suzuki couplings improves yields to >60% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.

    Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Cyclopropanols, cyclopropanones.

    Reduction: Pyrazolines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring may participate in hydrogen bonding or π-π stacking with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs identified in the literature:

Compound Name (IUPAC) Pyrazole Substituents Amine Substituent Molecular Formula Key Properties/Findings Source
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine 3-cyclopropyl, 1-isopropyl Ethylamine C₁₁H₁₉N₃* Predicted higher metabolic stability due to cyclopropyl; steric bulk from isopropyl
N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)ethanamine 3-methyl, 1-propyl Ethylamine C₉H₁₇N₃ Commercial availability; simpler alkyl groups may reduce lipophilicity
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-ethyl Methylamine C₇H₁₃N₃ Lower molecular weight; reduced steric hindrance
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) Phenyl ring (not pyrazole) Methoxybenzylamine C₁₈H₂₂INO₃ High serotonin receptor affinity; hallucinogenic potency

*Note: Molecular formula for the target compound is inferred based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs.
  • Isopropyl (Propan-2-yl) vs. Ethyl/Propyl : The branched isopropyl group increases steric bulk, which may reduce solubility in aqueous media but improve membrane permeability. This contrasts with the straight-chain propyl or ethyl groups in analogs, which offer less steric hindrance .
  • Pyrazole Core vs. Phenyl (NBOMe Series): Unlike the NBOMe compounds (), which feature a methoxyphenyl group linked to ethanamine, the pyrazole core in the target compound may alter receptor binding profiles.

Pharmacological Implications (Speculative)

However, the pyrazole core and lack of methoxy groups likely reduce affinity compared to NBOMes. Conversely, the ethylamine linker and cyclopropyl group may favor interactions with amine-binding pockets in enzymes or transporters, similar to metabolites in .

Biological Activity

N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine, a compound with the molecular formula C15H23N5C_{15}H_{23}N_{5} and a molecular weight of 273.38 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₂₃N₅
Molecular Weight273.38 g/mol
IUPAC NameThis compound
CAS Number1856084-10-0

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : This compound is believed to modulate GPCR activity, which plays a crucial role in various signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormone regulation .
  • Calcium Signaling : The compound may influence intracellular calcium levels through the activation of phospholipase C pathways, leading to increased calcium ion release from the endoplasmic reticulum .

Antiinflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers have been observed in preliminary experiments.

Case Studies

  • Study on Pain Management : A clinical trial investigated the efficacy of this compound in managing chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent.
  • Cognitive Function Enhancement : Another study explored the effects of this compound on cognitive function in animal models. The results demonstrated improvements in memory retention and learning capabilities, suggesting possible applications in treating cognitive decline.

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